4-fluoro-7-methoxy-1H-indole-2-carboxylic acid 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13158398
InChI: InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14)
SMILES: COC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol

4-fluoro-7-methoxy-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC13158398

Molecular Formula: C10H8FNO3

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-7-methoxy-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C10H8FNO3
Molecular Weight 209.17 g/mol
IUPAC Name 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14)
Standard InChI Key HPMYGVDTKMOQQF-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O
Canonical SMILES COC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid consists of an indole ring system substituted with a fluorine atom at position 4, a methoxy group (-OCH3_3) at position 7, and a carboxylic acid moiety (-COOH) at position 2. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H8FNO3\text{C}_{10}\text{H}_{8}\text{FNO}_{3}
Molecular Weight209.17 g/mol
CAS Registry Number1784443-64-6
IUPAC Name4-fluoro-7-methoxy-1H-indole-2-carboxylic acid
SMILES NotationCOC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O
InChI KeyHPMYGVDTKMOQQF-UHFFFAOYSA-N

The fluorine atom’s electronegativity enhances the compound’s stability and influences hydrogen bonding interactions, while the methoxy group contributes to lipophilicity, affecting membrane permeability.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. While proprietary methods dominate industrial production, general approaches include:

  • Indole Ring Formation: Utilizing Fischer indole synthesis or transition-metal-catalyzed cyclization to construct the indole core.

  • Functionalization: Introducing fluorine via electrophilic substitution and methoxy groups through alkylation or nucleophilic aromatic substitution.

  • Carboxylation: Installing the carboxylic acid group at position 2 through hydrolysis of nitriles or carboxylation of lithiated intermediates.

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at positions 4 and 7 requires careful control of reaction conditions.

  • Purification: The polar carboxylic acid group complicates isolation, often necessitating chromatographic techniques.

Physicochemical Properties

Stability and Solubility

The compound’s solubility profile is influenced by its ionizable carboxylic acid group (pKa34\text{p}K_a \approx 3-4) and hydrophobic indole ring. It exhibits:

  • Aqueous Solubility: Moderate solubility in alkaline solutions due to deprotonation of the -COOH group.

  • Organic Solubility: High solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Table 2: Physical Properties

PropertyValueSource
Melting PointNot reported-
Boiling PointNot reported-
LogP (Partition Coefficient)Estimated 2.0 (XLogP3-AA) *
Topological Polar Surface Area62.3 Ų *

*Note: Data inferred from structurally similar compounds .

SupplierLocationContact InfoProduct Portfolio
Nanjing Shizhou Biology Technology Co., Ltd.Nanjing, Chinasean.lv@synzest.com10,784 compounds
Shaoyuan Technology (Shanghai) Co., Ltd.Shanghai, Chinasy-c5@accelachem.com10,120 compounds

Both suppliers emphasize rapid synthesis and bulk scalability, catering to pharmaceutical and academic clients .

Future Directions and Research Opportunities

Structural Optimization

  • Fluorine Positioning: Investigating alternative fluorination patterns (e.g., 5-fluoro or 6-fluoro) to enhance target selectivity.

  • Prodrug Development: Esterifying the carboxylic acid group to improve oral bioavailability.

Therapeutic Exploration

  • Neurodegenerative Diseases: Assessing activity against amyloid-beta aggregation in Alzheimer’s models.

  • Antiviral Screening: Testing efficacy against RNA viruses, including SARS-CoV-2 variants.

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